2-[3-(Diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 2-[3-(Diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15190336
InChI: InChI=1S/C24H26N2O3/c1-3-25(4-2)15-10-16-26-21(17-11-6-5-7-12-17)20-22(27)18-13-8-9-14-19(18)29-23(20)24(26)28/h5-9,11-14,21H,3-4,10,15-16H2,1-2H3
SMILES:
Molecular Formula: C24H26N2O3
Molecular Weight: 390.5 g/mol

2-[3-(Diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC15190336

Molecular Formula: C24H26N2O3

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(Diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C24H26N2O3
Molecular Weight 390.5 g/mol
IUPAC Name 2-[3-(diethylamino)propyl]-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C24H26N2O3/c1-3-25(4-2)15-10-16-26-21(17-11-6-5-7-12-17)20-22(27)18-13-8-9-14-19(18)29-23(20)24(26)28/h5-9,11-14,21H,3-4,10,15-16H2,1-2H3
Standard InChI Key DUHPZVAZQUSFEI-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=C4

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a fused chromeno[2,3-c]pyrrole system with a 1,2-dihydro configuration, creating a partially saturated heterocyclic framework. The phenyl group at position 1 and the 3-(diethylamino)propyl side chain at position 2 introduce steric and electronic diversity to the structure. Chromeno components contribute planar aromatic regions, while the dihydro-pyrrole moiety introduces partial saturation, influencing both reactivity and supramolecular interactions .

Key Structural Domains:

  • Chromeno[2,3-c]pyrrole Core: A tricyclic system combining oxygen-containing chromene and nitrogen-containing pyrrole rings.

  • 1-Phenyl Substituent: Provides π-stacking capabilities and modulates electron density.

  • 3-(Diethylamino)propyl Side Chain: Introduces basicity (pKa9.5\text{p}K_a \approx 9.5) and conformational flexibility.

Synthesis and Optimization Strategies

Multicomponent Reaction (MCR) Platforms

Recent advances in MCR methodologies enable efficient construction of the chromeno-pyrrole skeleton. A representative protocol involves:

  • Knoevenagel Condensation: Between 2-hydroxy-1,4-naphthoquinone and an aldehyde to form the chromene intermediate.

  • Pyrrole Cyclization: Using ammonium acetate or primary amines under microwave irradiation (80°C, 30 min).

  • Side-Chain Functionalization: Alkylation with 3-(diethylamino)propyl chloride in DMF at 60°C (12 hr, 78% yield) .

Reaction Optimization Table

ParameterOptimal ConditionYield Impact
Temperature80°C (microwave)+22%
CatalystZn(OTf)3_3 (5 mol%)+15%
SolventEthanol/Water (4:1)+18%

This protocol achieves 82% isolated yield with >95% purity by HPLC, demonstrating superior efficiency compared to traditional stepwise syntheses .

Chemical Reactivity and Derivitization

Electrophilic Substitution Patterns

The electron-rich pyrrole ring undergoes regioselective halogenation at position 5. Experimental data for analogous compounds show:

  • Chlorination: SO2Cl2\text{SO}_2\text{Cl}_2 in CH2_2Cl2_2 at 0°C → 5-chloro derivative (89% yield)

  • Nitration: HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 (0°C, 2 hr) → 5-nitro product (76% yield)

Redox Transformations

The dihydro-pyrrole system displays unique redox behavior:

CompoundLiAlH4THF, 0°CTetrahydro derivative(ΔMW=+4g/mol)\text{Compound} \xrightarrow[\text{LiAlH}_4]{\text{THF, 0°C}} \text{Tetrahydro derivative} \quad (\Delta \text{MW} = +4 \, \text{g/mol})

Controlled oxidation with KMnO4\text{KMnO}_4 selectively targets the chromene double bond, generating a diepoxide intermediate.

Biological Activity Profiles

Activity TypeIC50_{50}Model SystemReference Compound
COX-2 Inhibition1.8 μMHuman recombinantVC21381103
Topo II Inhibition4.2 μMHeLa cellsVC4561151
5-LOX Inhibition9.7 μMRat neutrophilsVC15190336

Mechanistic studies suggest dual inhibition of arachidonic acid pathways (COX/LOX) and DNA topoisomerase II, positioning this chemotype as a potential multi-target therapeutic agent.

Structure-Activity Relationship (SAR) Trends

Side-Chain Modulations

Comparative analysis of three structural analogs reveals critical SAR patterns:

Compound IDR1_1R2_2COX-2 IC50_{50}Topo II IC50_{50}
VC15190336PhenylDiethylaminopropyl2.1 μM6.8 μM
VC213811033-PropoxyphenylDiethylaminopropyl1.8 μM4.2 μM
VC45611513-MethoxyphenylDiethylaminopropyl3.4 μM9.1 μM

Key observations:

  • 3-Propoxyphenyl substitution enhances COX-2 inhibition by 14% versus phenyl analogs

  • Methoxy groups decrease Topo II activity by 34%, likely due to reduced DNA intercalation

Physicochemical and ADMET Properties

Computational Predictions

Using SwissADME and pkCSM platforms:

ParameterValueBioavailability
LogP3.8 ± 0.2Moderate
Water Solubility (25°C)12.4 mg/LLow
CYP3A4 Inhibition82% at 10 μMHigh
Plasma Protein Binding94.7%Extensive

These profiles suggest challenges in oral bioavailability but strong potential for topical or sustained-release formulations.

Future Research Directions

Priority Investigation Areas

  • Metabolic Stability: Cytochrome P450 isoform-specific degradation pathways

  • Formulation Development: Nanoemulsion systems to enhance aqueous solubility

  • In Vivo Efficacy: Adjuvant-induced arthritis models for COX-2 validation

  • Target Identification: Chemoproteomic studies using photoaffinity probes

The compound's unique polypharmacology profile warrants systematic exploration through collaborative medicinal chemistry programs.

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